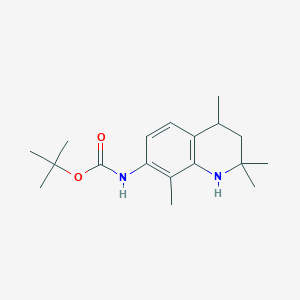

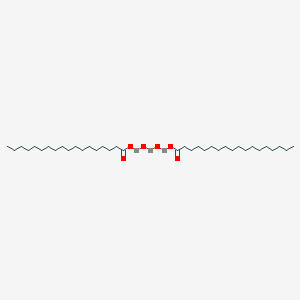

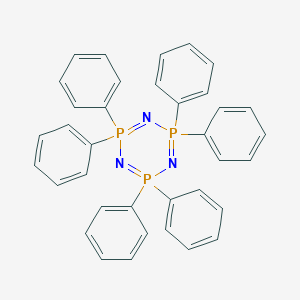

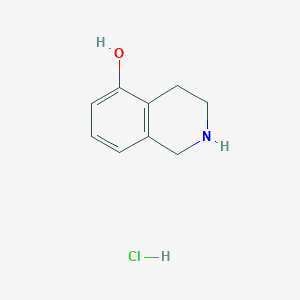

![molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3](/img/structure/B175576.png)

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 . It is also known by other synonyms such as “(1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane” and "tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" .

Physical And Chemical Properties Analysis

This compound has a density of 1.140 . More detailed physical and chemical properties could not be found in the retrieved information.

科学研究应用

-

Synthesis of Chiral Diazabicyclic Ligands

- Field : Synthetic Chemistry

- Application : This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

- Method : The exact method of synthesis would depend on the specific ligand being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : The result is a chiral diazabicyclic ligand that can be used in the preparation of dicopper (II) complexes .

-

Asymmetric Catalysis

-

Organocatalyst in Biginelli Reaction

- Field : Organic Chemistry

- Application : The compound can be used as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

- Method : The compound is added to a reaction mixture containing the aromatic aldehyde, ethyl acetoacetate, and urea .

- Results : The compound acts as a catalyst, facilitating the reaction .

-

Biochemically Active Compounds

- Field : Biochemistry

- Application : Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .

- Method : The exact method would depend on the specific compound being synthesized. Typically, this involves reacting the compound with other reagents under controlled conditions .

- Results : These compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands . They also include antibiotics , vasodilating agents , and antitumor agents .

-

Chiral Scaffolds in Asymmetric Catalysis

-

Rigid Counterpart of the Piperazine Ring

- Field : Medicinal Chemistry

- Application : The diamine system of 2,5-diazabicyclo[2.2.1]heptane is traditionally included in screening libraries as a rigid counterpart of the flexible piperazine ring .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have been found to exhibit various biological activities .

-

Pharmacological Applications

- Field : Pharmacology

- Application : A variety of compounds incorporating the 2,5-diazabicyclo[2.2.1]heptane scaffold have been found to exhibit potency as nicotinic acetylcholine receptor ligands .

- Method : The compound is used as a precursor in the synthesis of these compounds .

- Results : These compounds have shown potential in various pharmacological applications .

-

Antibiotics

- Field : Medicinal Chemistry

- Application : Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used in the synthesis of antibiotics .

- Method : The compound is used as a precursor in the synthesis of these antibiotics .

- Results : These antibiotics have shown effectiveness against various bacterial strains .

-

Vasodilating Agents

- Field : Medicinal Chemistry

- Application : Some derivatives of 2,5-diazabicyclo[2.2.1]heptane have been used as vasodilating agents .

- Method : The compound is used as a precursor in the synthesis of these vasodilating agents .

- Results : These agents have shown effectiveness in dilating blood vessels, potentially helping to lower blood pressure .

属性

IUPAC Name |

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIWYWFJAALCQM-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。